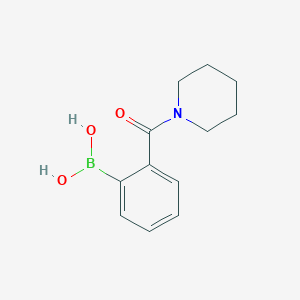

2-(Piperidine-1-carbonyl)phenylboronic acid

Description

Properties

IUPAC Name |

[2-(piperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BNO3/c15-12(14-8-4-1-5-9-14)10-6-2-3-7-11(10)13(16)17/h2-3,6-7,16-17H,1,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLRMOMHBWMLCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C(=O)N2CCCCC2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301245139 | |

| Record name | B-[2-(1-Piperidinylcarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874459-82-2 | |

| Record name | B-[2-(1-Piperidinylcarbonyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874459-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[2-(1-Piperidinylcarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Piperidine 1 Carbonyl Phenylboronic Acid and Its Derivatives

Direct Boronylation Approaches for ortho-Functionalized Aromatics

Direct borylation methods capitalize on the inherent directing ability of the amide functional group to install a boryl group at the sterically hindered ortho-position. These C–H activation strategies are highly valued for their atom economy and efficiency.

Directed ortho-Metalation and Borylation Strategies

Directed ortho-metalation (DoM) is a powerful and well-established method for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org In this approach, a directing metalation group (DMG) interacts with an organolithium reagent, typically n-butyllithium or s-butyllithium, to facilitate deprotonation at the adjacent ortho-position. The tertiary amide group, such as the piperidine-1-carbonyl moiety, is an effective DMG. wikipedia.org The Lewis basic oxygen atom of the amide carbonyl coordinates to the lithium cation, positioning the organolithium base to abstract a proton from the nearest ortho-position, thereby forming a stabilized aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate is then quenched with an electrophilic boron source, such as a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate), to generate the corresponding boronic ester. Subsequent acidic hydrolysis yields the target 2-(piperidine-1-carbonyl)phenylboronic acid. The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates, increasing the reactivity and efficiency of the lithiation step. baranlab.org

Table 1: Key Steps in Directed ortho-Metalation and Borylation

| Step | Description | Reagents |

| 1. Directed Lithiation | The amide directing group coordinates with an alkyllithium reagent, leading to regioselective deprotonation of the ortho C-H bond. | n-BuLi or s-BuLi, TMEDA (optional), in an ethereal solvent (e.g., THF, Et2O) at low temperature (-78 °C). |

| 2. Borylation | The resulting aryllithium species reacts with an electrophilic boron source to form a boronate intermediate. | Trialkyl borate, such as B(OMe)3 or B(OiPr)3. |

| 3. Hydrolysis | Acidic workup hydrolyzes the boronate ester to the final boronic acid. | Aqueous acid (e.g., HCl). |

Transition Metal-Catalyzed C–H Borylation

More recently, transition metal-catalyzed C–H activation and borylation have emerged as powerful alternatives to classical DoM. nih.gov These methods often proceed under milder conditions and can exhibit broader functional group tolerance. Iridium and rhodium-based catalysts are particularly prominent in this field. nih.govrsc.org

For the synthesis of ortho-borylated benzamides, iridium-catalyzed reactions have shown significant promise. mdpi.com Catalytic systems, often generated from precursors like [Ir(OMe)(COD)]₂, in combination with specific ligands, can direct the borylation to the C–H bond ortho to the amide directing group. mdpi.comresearchgate.net The choice of ligand is crucial for controlling the regioselectivity. For instance, the use of a 5-CF₃ substituted bipyridine ligand with an iridium catalyst has been shown to exclusively afford ortho-borylated products of tertiary amides. researchgate.net The reaction typically employs bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source, yielding the pinacol (B44631) ester of the desired boronic acid. mdpi.com

Similarly, rhodium catalysts, such as those derived from [Rh(Ind)(NHC)] fragments, are effective for the C–H borylation of arenes. nih.govacs.org While less specifically documented for 2-(piperidine-1-carbonyl)phenylboronic acid, the principle of amide-directed, rhodium-catalyzed borylation is a viable synthetic strategy. nih.gov These catalytic cycles generally involve the oxidative addition of a C–H bond to the metal center, followed by reductive elimination to form the C–B bond. acs.org

Table 2: Comparison of Iridium-Catalyzed ortho-C–H Borylation Systems for Benzamides

| Catalyst System | Ligand Type | Key Features |

| [Ir(OMe)(COD)]₂ | 3-Thiophenylpyridine | Effective for tertiary benzamides; forms a cyclometalated active species. mdpi.com |

| [Ir(OMe)(COD)]₂ | 5-CF₃-Bipyridine | Provides excellent ortho-selectivity for tertiary amides through outer-sphere interactions. researchgate.net |

| [Ir(OMe)(COD)]₂ | BAIPy (Bipyridine-indole) | Utilizes hydrogen bonding for ortho-direction in secondary amides. mdpi.com |

Palladium-Catalyzed Cross-Coupling Strategies in the Synthesis of Related Compounds

Palladium catalysis offers alternative retrosynthetic disconnections for accessing the target molecule and its derivatives. These methods involve the formation of either the C–B bond or the C–N (amide) bond through cross-coupling reactions.

Suzuki-Miyaura Coupling in the Formation of Aryl-Boron Bonds

While the Suzuki-Miyaura reaction is renowned for coupling boronic acids with organic halides to form C–C bonds, a related palladium-catalyzed process, the Miyaura borylation, is used to synthesize boronic esters from aryl halides. organic-chemistry.orgrsc.org In this approach, a suitable precursor such as 2-bromo-N,N-dialkylbenzamide or 2-chloro-N,N-dialkylbenzamide would undergo a cross-coupling reaction with a boron-containing reagent like bis(pinacolato)diboron (B₂pin₂). nih.govnih.gov

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron (B99234) reagent, and finally, reductive elimination to yield the aryl boronate ester and regenerate the Pd(0) catalyst. researchgate.net This method is advantageous due to the commercial availability of a wide range of aryl halide starting materials and the reaction's tolerance for various functional groups. nih.gov

Functionalization of Pre-existing Boronic Acids via Amide Bond Formation

An alternative synthetic route involves starting with an aromatic ring that already contains the boronic acid or a protected boronic ester. A suitable starting material would be 2-carboxyphenylboronic acid or its anhydride. This carboxylic acid can then be coupled with piperidine (B6355638) to form the desired amide bond.

This transformation is achieved using standard peptide coupling reagents. luxembourg-bio.comresearchgate.net The carboxylic acid is first activated by a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC) or a uronium/aminium salt (e.g., HATU, HBTU), to form a reactive intermediate. luxembourg-bio.com This activated species then readily reacts with the amine (piperidine) to form the stable amide linkage. This strategy is straightforward and benefits from the wide variety of commercially available coupling reagents. researchgate.net

Exploration of Alternative Synthetic Pathways

Beyond the primary methods described, other synthetic strategies could be envisaged for the preparation of 2-(piperidine-1-carbonyl)phenylboronic acid and its analogues. One potential, though less common, approach involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides, which can be harnessed for amide bond formation under mild conditions. nih.gov This pathway could potentially be adapted by starting with a boronic acid-substituted aldehyde to construct the necessary framework.

Furthermore, novel methods for the synthesis of substituted piperidines, such as rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with dihydropyridines, could be adapted to construct derivatives where the piperidine ring itself is functionalized before or after the formation of the core phenylboronic acid structure. organic-chemistry.orgacs.org The development of boron-based directing groups themselves is also an area of active research, which could lead to new pathways for synthesizing unusually substituted arylboronic acids. acs.org

Grignard Reagent-Mediated Syntheses of Boronic Acids

The synthesis of arylboronic acids via Grignard reagents is a classical and widely utilized method in organic chemistry. nih.govmdpi.com This approach involves a two-step sequence: the formation of an arylmagnesium halide (Grignard reagent) from an aryl halide, followed by its reaction with a boron electrophile, typically a trialkyl borate.

The process commences with the oxidative addition of magnesium metal to an ortho-halogenated benzamide (B126) precursor, such as 1-(2-bromobenzoyl)piperidine, in an anhydrous etheral solvent like tetrahydrofuran (B95107) (THF). This reaction yields the corresponding arylmagnesium bromide. The subsequent and critical step is the borylation of this organometallic intermediate. The reaction mixture is cooled to a low temperature, typically between -78 °C and 0 °C, before the addition of a trialkyl borate, such as trimethyl borate B(OMe)₃ or triisopropyl borate B(O-iPr)₃. google.comnih.gov The Grignard reagent acts as a potent nucleophile, attacking the electrophilic boron atom of the borate ester to form a tetracoordinate boronate complex.

Finally, acidic aqueous workup serves a dual purpose: it hydrolyzes the boronate ester to the desired boronic acid and quenches any unreacted Grignard reagent. While tertiary amides are generally more stable to nucleophilic attack by Grignard reagents than other carbonyl compounds, careful control of reaction temperature during the borylation step is crucial to minimize potential side reactions. nih.gov

Table 1: Representative Grignard Reagent-Mediated Synthesis of an Ortho-Amido Phenylboronic Acid

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Typical Yield |

| 1. Grignard Formation | 1-(2-Bromobenzoyl)piperidine | Mg turnings, THF, reflux | 2-(Piperidine-1-carbonyl)phenylmagnesium bromide | In situ |

| 2. Borylation & Hydrolysis | Grignard Adduct (in situ) | 1) Triisopropyl borate, THF, -78 °C to RT2) Aqueous HCl | 2-(Piperidine-1-carbonyl)phenylboronic acid | 60-75% |

Lithium-Halogen Exchange and Electrophilic Borylation

An alternative and often more efficient method for preparing arylboronic acids, particularly for substrates with sensitive functional groups, is through lithium-halogen exchange followed by electrophilic borylation. mdpi.com This methodology is prized for its rapid reaction rates at very low temperatures, which can improve functional group tolerance and minimize side reactions. harvard.edu

The synthesis begins with the treatment of an aryl halide, preferably an iodide or bromide like 1-(2-bromobenzoyl)piperidine, with a strong organolithium base. Common reagents for this exchange include n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), and the reaction is typically conducted in an anhydrous solvent such as THF or diethyl ether at cryogenic temperatures, often -78 °C. ias.ac.in The exchange process is extremely fast, generating an aryllithium intermediate in situ. harvard.edu This highly reactive species is a powerful nucleophile and base.

The newly formed aryllithium compound is immediately "trapped" by the addition of an electrophilic boron source, most commonly a trialkyl borate like trimethyl borate. The reaction is maintained at low temperature to ensure selectivity and stability of the intermediates. The aryllithium attacks the boron atom to form a boronate ester intermediate. Subsequent warming to room temperature and quenching with an aqueous acid solution hydrolyzes the ester to furnish the final 2-(Piperidine-1-carbonyl)phenylboronic acid. The low temperatures used throughout the process ensure the stability of the amide functional group.

A closely related strategy is Directed ortho-Metalation (DoM), where the amide group itself directs an organolithium base to deprotonate the adjacent ortho-position, eliminating the need for a halogen precursor. uwindsor.cawikipedia.org However, the lithium-halogen exchange pathway remains a robust and common route.

Table 2: Representative Synthesis via Lithium-Halogen Exchange and Borylation

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Typical Yield |

| 1. Li-Halogen Exchange | 1-(2-Bromobenzoyl)piperidine | n-Butyllithium, THF, -78 °C | 2-(Piperidine-1-carbonyl)phenyllithium | In situ |

| 2. Borylation & Hydrolysis | Aryllithium Adduct (in situ) | 1) Trimethyl borate, -78 °C to RT2) Aqueous HCl | 2-(Piperidine-1-carbonyl)phenylboronic acid | 70-85% |

Chemical Reactivity and Mechanistic Investigations of 2 Piperidine 1 Carbonyl Phenylboronic Acid

Reactivity of the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is an electron-deficient center that governs much of the molecule's characteristic reactivity.

Boronic acids are classic Lewis acids due to the sp²-hybridized boron atom having a vacant p-orbital. wiley-vch.de This allows them to accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion, to form a more stable, tetracoordinate boronate species. This equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate is fundamental to its chemistry and is quantified by its pKa value. nih.gov

The acidity of phenylboronic acid is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups generally increase Lewis acidity, stabilizing the anionic boronate form and thus lowering the pKa. The piperidine-1-carbonyl group at the ortho position is expected to act as an electron-withdrawing group, thereby increasing the acidity of 2-(piperidine-1-carbonyl)phenylboronic acid relative to unsubstituted phenylboronic acid (pKa ≈ 8.8). Studies on other ortho-substituted phenylboronic acids have shown that intramolecular interactions can play a significant role. mdpi.com For instance, ortho-aminomethyl groups have been shown to lower the pKa of the neighboring boronic acid, facilitating reactions at neutral pH. researchgate.net A similar effect is anticipated for the ortho-amide group, potentially through intramolecular coordination or hydrogen bonding. The carbonyl oxygen or even the amide nitrogen could interact with the boron center, influencing its electrophilicity and the stability of the boronate form. nih.gov

| Compound | Substituent | pKa Value |

|---|---|---|

| Phenylboronic acid | -H | 8.86 |

| 3-Aminophenylboronic acid | 3-NH₂ | 8.79 drugbank.com |

| 2-Formylphenylboronic acid | 2-CHO | 7.10 researchgate.net |

| 2-Fluorophenylboronic acid | 2-F | 7.80 researchgate.net |

| 2-(Piperidine-1-carbonyl)phenylboronic acid | 2-CON(C₅H₁₀) | Estimated to be lower than 8.8 due to the electron-withdrawing nature of the amide group. |

A hallmark reaction of boronic acids is the reversible formation of boronic esters with 1,2- or 1,3-diols. researchgate.net This condensation reaction is typically favorable under neutral or basic conditions, where the formation of the tetrahedral boronate facilitates esterification. wiley-vch.de 2-(Piperidine-1-carbonyl)phenylboronic acid readily reacts with diols such as pinacol (B44631) or ethylene (B1197577) glycol to form the corresponding five-membered dioxaborolane ring or six-membered dioxaborinane ring, respectively. The increased Lewis acidity conferred by the ortho-amide group is expected to facilitate ester formation at lower pH compared to unsubstituted phenylboronic acid. researchgate.net

In the absence of diols and under dehydrating conditions (e.g., heating or in an anhydrous solvent), boronic acids undergo self-condensation to form cyclic trimers known as boroxines. clockss.orgnih.gov This process involves the elimination of three molecules of water from three molecules of boronic acid to form a stable six-membered ring with alternating boron and oxygen atoms. researchgate.net The formation of boroxine (B1236090) from arylboronic acids is often an entropically driven process and is fully reversible upon the addition of water. researchgate.net The electronic nature of the substituent can influence the equilibrium; electron-donating groups have been shown to favor boroxine formation. clockss.org

The primary reaction with nucleophiles is the formation of the boronate complex as discussed under Lewis acidity. This boronate species is significantly more nucleophilic than the neutral boronic acid. This enhanced nucleophilicity is harnessed in reactions where the boronic acid acts as an aryl source. For instance, activated boronic esters can react as nucleophiles with a variety of electrophiles, including aldehydes, imines, and alkyl halides, often facilitated by a strong base like an alkyllithium to form a highly reactive 'ate' complex. nih.gov

Remarkably, the presence of an ortho-amide group can be crucial in facilitating reactions where the arylboronic acid acts as a nucleophile even without transition metals. Research has demonstrated that an ortho-CONH functionality can bridge the boronic acid and an electrophile (such as a mesylate), promoting an intramolecular Sₙ2-type attack by the aryl group. researchgate.net This suggests that the piperidine-1-carbonyl group in the target molecule could play a direct mechanistic role in substitution reactions.

While the boron center itself is electrophilic, its derived boronate can react with electrophiles. The most prominent example is the Suzuki-Miyaura cross-coupling reaction, where the boronic acid is converted to a boronate in the presence of a base, which then undergoes transmetalation with a palladium(II) complex (an electrophile), ultimately leading to carbon-carbon bond formation.

Reactivity of the Piperidine-1-carbonyl Group

The tertiary amide group is generally robust but possesses distinct reactivity that can be influenced by the adjacent boronic acid.

Amide bonds are known for their exceptional stability due to resonance delocalization of the nitrogen lone pair into the carbonyl group. Consequently, their transformation requires forcing conditions.

Hydrolysis : The hydrolysis of the amide bond in 2-(piperidine-1-carbonyl)phenylboronic acid to yield 2-boronobenzoic acid and piperidine (B6355638) would necessitate either strong acidic or basic conditions with heating. youtube.comkhanacademy.org Piperidides, in particular, have been noted to require vigorous hydrolysis conditions. researchgate.net Under these conditions, the boronic acid group would also be present, potentially as the boronate (in base) or facing the risk of protodeboronation (in strong acid).

Reduction : The amide can be reduced to the corresponding amine, (2-(piperidin-1-ylmethyl)phenyl)boronic acid, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Such a reaction would need to be carefully controlled to avoid reduction of the boronic acid moiety.

The ortho-boronic acid group could potentially act as an intramolecular catalyst in these transformations, although this is speculative without specific experimental data.

The six-membered piperidine ring predominantly exists in a chair conformation to minimize angular and torsional strain. However, in N-acylpiperidines, the conformational landscape is more complex due to steric interactions involving the carbonyl group. acs.org A key interaction is the A(1,3) or pseudoallylic strain between the amide carbonyl oxygen and the axial hydrogen atoms at the C2 and C6 positions of the piperidine ring.

| System | Conformational Preference | Approximate Energy Difference (ΔG, kcal/mol) |

|---|---|---|

| 1,2-dimethylpiperidine | Equatorial 2-methyl favored over axial | ~1.8 acs.org |

| N-acylpiperidines (with 2-methyl) | Axial 2-methyl strongly favored over equatorial | Up to -3.2 acs.org |

| N-acylpiperidines (with 2-methyl) | Chair (axial) favored over twist-boat | ~1.5 - 2.0 acs.org |

Intramolecular Interactions and Ortho-Effects

The unique chemical behavior of 2-(piperidine-1-carbonyl)phenylboronic acid is profoundly influenced by the spatial proximity of its two functional groups. The placement of the piperidine-1-carbonyl moiety at the ortho-position relative to the boronic acid group creates a specific microenvironment that facilitates a range of intramolecular interactions. These non-covalent and coordinative interactions, collectively known as ortho-effects, are critical in defining the molecule's conformation, stability, and reactivity, ultimately governing its participation in chemical transformations.

The molecular structure of 2-(piperidine-1-carbonyl)phenylboronic acid is primed for intramolecular chelation due to the juxtaposition of a Lewis acidic boron center and Lewis basic atoms within the ortho-amide substituent. This arrangement can lead to the formation of a stable, cyclic coordination complex.

The primary interaction involves the formation of a dative bond between a lone pair of electrons from either the carbonyl oxygen or the amide nitrogen and the vacant p-orbital of the boron atom. Coordination through the carbonyl oxygen is generally considered more probable in such systems, leading to the formation of a thermodynamically favorable six-membered ring. This type of intramolecular B–O coordination effectively neutralizes the Lewis acidity of the boron center, creating a tetracoordinate boron species. This interaction is analogous to the B-N dative bonds that have been observed to accelerate ester formation in other ortho-aminomethyl functionalized phenylboronic acids.

In addition to direct coordination, the molecule is stabilized by intramolecular hydrogen bonding. Specifically, a hydrogen bond can form between a hydroxyl group of the boronic acid and the carbonyl oxygen (O-H···O=C). Computational studies on analogous molecules, such as 2-fluorophenylboronic acid, have shown that such interactions, which also form a six-membered ring, can be a dominating factor in conformational stability. These combined coordinative and hydrogen-bonding interactions lock the ortho-substituent into a relatively rigid conformation, holding it in close proximity to the reactive boronic acid center.

| Interaction Type | Atoms Involved | Resulting Chelate Ring Size | Key Features |

|---|---|---|---|

| Dative Bond (Coordination) | B ← O=C | 6-membered | Forms a stable tetracoordinate boron center; reduces Lewis acidity. |

| Dative Bond (Coordination) | B ← N | 5-membered | Less common than B-O coordination in amides but plausible; also forms a tetracoordinate boron center. |

| Hydrogen Bond | B-O-H ··· O=C | 6-membered | Contributes significantly to conformational stability; orients the ortho-substituent. |

The intramolecular chelation and steric presence of the ortho-piperidine-1-carbonyl group exert significant control over the reactivity of the boronic acid moiety, influencing both reaction rates and selectivity.

Modulation of Reactivity and Stability: The intramolecular B-O or B-N coordination reduces the electron deficiency of the boron atom. This decrease in Lewis acidity can have a dual effect. On one hand, it can increase the compound's stability by inhibiting common side reactions like protodeboronation, a process where the C-B bond is cleaved by a proton source. It also disfavors the formation of boroxine anhydrides, which can complicate reaction pathways. On the other hand, this reduced acidity can slow down desired reactions that require a highly electrophilic boron center, such as the transmetalation step in Suzuki-Miyaura cross-coupling reactions. The catalytic cycle of this reaction often requires the boronic acid to interact with a metal-alkoxide or -hydroxide species, an interaction that may be sterically and electronically hindered by the intramolecular chelation.

Steric Hindrance and Selectivity: The bulky piperidine-1-carbonyl group, fixed by intramolecular forces, creates significant steric shielding around the boronic acid. This steric hindrance, a classic ortho-effect, can impede the approach of coupling partners or catalyst complexes, often leading to lower reaction rates compared to its meta- or para-substituted isomers. However, this steric blocking can also be advantageous. In certain catalytic processes, an ortho-substituent on a phenylboronic acid can prevent the unwanted coordination of other molecules, such as amines, to the boron atom, thereby accelerating the desired reaction pathway by keeping the catalyst active. By occupying the coordination site on the boron atom, the intramolecular amide group can prevent the formation of off-cycle or inactive catalyst species, thus enhancing selectivity for a specific chemical transformation. This "self-protecting" nature means that the intramolecular chelate must be temporarily disrupted for the boronic acid to engage in a reaction, a process that can introduce a higher activation energy barrier but also offer a point of kinetic control.

| Effect | Mechanistic Origin | Impact on Reaction Pathways | Potential Outcome |

|---|---|---|---|

| Reduced Reactivity | Steric hindrance from the ortho-amide group; reduced Lewis acidity from intramolecular coordination. | Slows down reactions requiring access to the boron center (e.g., transmetalation in Suzuki coupling). | Lower reaction rates or yields compared to less hindered isomers. |

| Increased Stability | Intramolecular coordination passivates the boron center. | Inhibits side reactions like protodeboronation and boroxine formation. | Greater shelf-life and compatibility with a wider range of reaction conditions. |

| Altered Selectivity | Steric bulk prevents coordination of external ligands/reagents to the boron atom. | Favors reaction pathways that do not require external coordination to boron; may prevent catalyst inhibition. | Enhanced selectivity for specific products; potential for unique catalytic activity. |

| Directing Group Effect | The carbonyl oxygen can act as a coordination site for a metal catalyst. | May direct further functionalization of the aromatic ring or influence the stereochemistry of a reaction. | High regioselectivity or stereoselectivity in certain transformations. |

Applications of 2 Piperidine 1 Carbonyl Phenylboronic Acid in Advanced Organic Synthesis

As a Versatile Building Block in Cross-Coupling Reactions

Cross-coupling reactions are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. 2-(Piperidine-1-carbonyl)phenylboronic acid serves as an excellent coupling partner in several key metal-catalyzed processes, where its ortho-amide group can influence catalytic activity through steric and electronic effects, or by acting as a directing group.

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, is one of the most powerful methods for constructing biaryl scaffolds. kashanu.ac.ir In this context, 2-(Piperidine-1-carbonyl)phenylboronic acid is utilized to introduce a specific substituted phenyl ring into a target molecule. The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand, and a base to activate the boronic acid. rsc.orgharvard.edu

The proximity of the bulky piperidine (B6355638) amide group to the boronic acid can sterically influence the transmetalation step of the catalytic cycle. While sometimes challenging, these reactions are effective with a wide range of aryl and heteroaryl halides or triflates, providing access to highly functionalized biaryl compounds that are precursors to complex chemical entities. nih.govacs.org The products of these reactions serve as rigid scaffolds for further synthetic elaboration.

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling with Phenylboronic Acid Derivatives The following table illustrates typical conditions for Suzuki-Miyaura reactions involving arylboronic acids and various coupling partners. While direct examples for the title compound are not extensively published, these conditions are representative of the transformation.

| Entry | Aryl Halide/Triflate | Boronic Acid | Catalyst / Ligand | Base / Solvent | Product Yield |

| 1 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ / THF/H₂O | 93% acs.org |

| 2 | 3-Bromoindole | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ / Dioxane/H₂O | 91% nih.gov |

| 3 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ / H₂O | High Yield researchgate.net |

| 4 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ / DMF | 95% |

The Chan-Lam coupling provides a powerful method for forming aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds using a copper catalyst. wikipedia.orgresearchgate.net Unlike palladium-catalyzed methods, this reaction couples boronic acids with N-H or O-H containing compounds like amines, amides, phenols, and alcohols. organic-chemistry.orgresearchgate.net 2-(Piperidine-1-carbonyl)phenylboronic acid can be effectively used in these transformations to synthesize N-aryl and O-aryl compounds.

The reaction is typically performed under mild conditions, often at room temperature and open to the air, using a copper source such as copper(II) acetate. organic-chemistry.org The ortho-amide functionality in 2-(Piperidine-1-carbonyl)phenylboronic acid can potentially chelate the copper catalyst, modulating its reactivity. This reaction is highly valuable for synthesizing molecules where a substituted aryl group is directly attached to a nitrogen or oxygen atom, a common motif in pharmacologically active compounds. nih.gov

Table 2: Examples of Copper-Promoted Chan-Lam Cross-Coupling Reactions This table shows representative conditions for the Chan-Lam coupling of boronic acids with N-H and O-H nucleophiles.

| Entry | Nucleophile | Boronic Acid | Copper Source / Base | Solvent | Product Yield |

| 1 | Aniline | Phenylboronic acid | Cu(OAc)₂ / Pyridine | CH₂Cl₂ | 90% |

| 2 | Imidazole | Phenylboronic acid | Cu(OAc)₂ / K₂CO₃ | Methanol | Good Yield nih.gov |

| 3 | Phenol (B47542) | Phenylboronic acid | Cu(OAc)₂ / Pyridine | CH₂Cl₂ | 85% |

| 4 | Benzamide (B126) | Phenylboronic acid | Cu(OAc)₂ / Pyridine | Toluene | 78% |

Role in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov 2-(Piperidine-1-carbonyl)phenylboronic acid is an ideal substrate for the Petasis reaction, also known as the borono-Mannich reaction. organic-chemistry.orgyoutube.com This three-component reaction involves an amine, a carbonyl compound (often an aldehyde or α-keto acid), and an organoboronic acid to produce substituted amines and their derivatives, such as α-amino acids. wikipedia.orgnih.gov

In a Petasis reaction, 2-(Piperidine-1-carbonyl)phenylboronic acid would react with an amine and an aldehyde to form a complex tertiary amine. organic-chemistry.org This one-pot synthesis is atom-economical and allows for the creation of diverse molecular structures by simply varying the amine and carbonyl components. mdpi.com The resulting products are often difficult to access through traditional multi-step syntheses, making this application particularly valuable for generating novel chemical entities. taylorfrancis.com

Precursor for Advanced Chemical Scaffolds and Chemical Libraries

A chemical scaffold is a core structure of a molecule to which various functional groups can be attached. 2-(Piperidine-1-carbonyl)phenylboronic acid is an excellent precursor for generating advanced and diverse chemical scaffolds. Through the cross-coupling and multi-component reactions described above, the 2-(piperidine-1-carbonyl)phenyl moiety can be incorporated into a vast range of molecular frameworks.

For example, by using a diverse set of aryl halides in Suzuki couplings or a variety of amines in Chan-Lam couplings, a collection of related compounds, known as a chemical library, can be synthesized. nih.gov This approach is fundamental to modern drug discovery, where large libraries of compounds are screened for biological activity. The piperidine motif itself is a privileged structure in medicinal chemistry, and its combination with the biaryl or arylamine scaffolds generated from the boronic acid provides access to novel and potentially bioactive chemical space. 5z.comacs.org

Contributions to Complex Molecule Synthesis and Functionalization

The ultimate test of a synthetic building block is its application in the total synthesis of complex molecules, such as natural products or pharmaceuticals. The strategic incorporation of the 2-(piperidine-1-carbonyl)phenyl group via reactions involving the boronic acid can be a key step in a longer synthetic sequence.

For instance, a Suzuki-Miyaura coupling could be employed to form a challenging carbon-carbon bond at the core of a complex target, or a Chan-Lam reaction could install a key arylamine functionality late in a synthesis. The ability of boronic acids to tolerate a wide range of functional groups makes them suitable for use in intricate synthetic routes where protecting groups are minimized. researchgate.net The use of arylboronic acids in the rhodium-catalyzed synthesis of enantioenriched piperidines highlights their importance in constructing complex, chiral molecules that are often drug candidates. organic-chemistry.orgtmc.edu While specific total syntheses employing 2-(Piperidine-1-carbonyl)phenylboronic acid are not widely documented, the reactivity profile of ortho-amido boronic acids confirms their potential as powerful tools for the functionalization and assembly of complex chemical structures. nih.gov

Supramolecular Chemistry and Material Science Applications

Design and Self-Assembly of Supramolecular Architectures

The self-assembly of 2-(Piperidine-1-carbonyl)phenylboronic acid into well-defined architectures is primarily governed by a combination of hydrogen bonding and the formation of reversible covalent bonds, leading to the creation of both discrete and extended structures.

The boronic acid group, -B(OH)₂, is an excellent hydrogen bond donor and can also act as an acceptor. This allows for the formation of robust intermolecular hydrogen bonds, which are crucial for the assembly of molecules in the solid state and in solution. Boronic acids are known to form complexes with hydrogen bond acceptors like N-donor ligands through O-H⋯N interactions. rsc.orgnih.gov

In 2-(Piperidine-1-carbonyl)phenylboronic acid, the boronic acid moiety can engage in hydrogen bonding with the carbonyl oxygen of the amide group of a neighboring molecule. Furthermore, the piperidine (B6355638) ring, while primarily a bulky steric group, contains a nitrogen atom that can influence the electronic environment and participate in weaker interactions. The introduction of piperidine and pyrrolidine substituents in other complex molecules has been shown to favor the formation of O-H⋯N hydrogen bonds. nih.gov The interplay between the boronic acid's hydroxyl groups and the amide's carbonyl group can lead to the formation of predictable supramolecular synthons, driving the assembly into tapes, sheets, or other organized patterns.

| Potential Hydrogen Bond Interactions | Donor | Acceptor | Significance in Self-Assembly |

| Boronic Acid Dimer | B-O-H | O =B(OH)- | Formation of centrosymmetric dimers, a common motif for boronic acids. |

| Boronic Acid-Amide | B-O-H | O =C(Amide) | Directs intermolecular association between molecules. |

| Boronic Acid-Nitrogen | B-O-H | N (Piperidine) | Can influence molecular conformation and packing, especially if the piperidine nitrogen is accessible. nih.gov |

A hallmark of boronic acids is their ability to undergo reversible self-condensation to form boroxines. This process involves the dehydration of three boronic acid molecules to yield a stable, six-membered ring with alternating boron and oxygen atoms (B₃O₃). eckerd.eduresearchgate.net This reaction is an equilibrium that can be controlled by factors such as temperature, concentration, and the presence of water. researchgate.netclockss.org The formation of boroxines is often an entropy-driven process, favored by the release of water molecules. researchgate.net

For 2-(Piperidine-1-carbonyl)phenylboronic acid, the bulky piperidine-carbonyl group at the ortho position likely imposes significant steric hindrance. This could influence the kinetics and thermodynamics of boroxine (B1236090) formation compared to less substituted phenylboronic acids. This steric crowding might favor the formation of the monomeric boronic acid or lead to strained boroxine structures with unique properties. The equilibrium between the boronic acid and the boroxine provides a dynamic covalent chemistry platform, allowing for the creation of self-healing materials and adaptable networks. researchgate.net

| Factor | Influence on Boroxine Formation | Reference |

| Water Concentration | High water concentration favors the hydrolysis of boroxine back to the boronic acid. | researchgate.netclockss.org |

| Temperature | Higher temperatures often favor the entropy-driven formation of boroxine. | researchgate.net |

| Solvent | Anhydrous, non-polar solvents typically favor boroxine formation. | nih.gov |

| Substituents | Electron-donating groups can support boroxine formation, while bulky groups may hinder it. | researchgate.net |

Functional Materials Development

Phenylboronic acid (PBA) and its derivatives are versatile building blocks for functional materials due to their unique chemical reactivity. researchgate.netnih.gov They can be incorporated into polymers and other materials to create systems that respond to external stimuli.

Excluding biological applications, PBA-functionalized materials are prominent in the development of responsive polymers and chemical sensors. The ability of the boronic acid to form reversible covalent bonds with diols is a key mechanism. msu.edursc.org This interaction can be used to create cross-linked polymer networks. Changes in the environment, such as pH or the presence of competing diols, can alter the degree of cross-linking, leading to macroscopic changes in the material's properties, such as swelling, stiffness, or permeability. The "2-(Piperidine-1-carbonyl)" substituent can be used to fine-tune these properties by altering the pKa of the boronic acid and introducing additional interaction sites.

Controlled Chemical Release Systems

The mechanistic basis for using boronic acid-containing materials in controlled release systems often relies on their pH-responsiveness. rsc.orgrsc.org The boron atom in a boronic acid is Lewis acidic and can accept a hydroxide (B78521) ion, converting from a neutral, trigonal planar state to an anionic, tetrahedral boronate species. This transition is pH-dependent.

This change in charge and geometry can be harnessed to trigger the release of a payload. For instance, a drug or other chemical agent can be tethered to a polymer backbone via a boronate ester bond. A change in pH that destabilizes this bond would lead to the cleavage of the ester and the release of the agent. In the case of 2-(Piperidine-1-carbonyl)phenylboronic acid, the ortho-amide group can influence the pKa of the boronic acid through intramolecular hydrogen bonding or electronic effects. This allows for the precise tuning of the pH at which the release is triggered, enabling the design of sophisticated chemical delivery platforms. Phenylboronic acid-based hydrogels have demonstrated potential for sustained, pH-sensitive drug release. rsc.orgnih.gov

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for the structural elucidation and energetic analysis of organic molecules like 2-(Piperidine-1-carbonyl)phenylboronic acid.

For instance, the orientation of the piperidine (B6355638) ring relative to the phenylboronic acid moiety can be predicted. The piperidine ring typically adopts a chair conformation as its lowest energy state. The relative energies of different conformers, arising from the rotation of the boronic acid group and the piperidine-carbonyl group, can be calculated to identify the global minimum energy structure.

Table 1: Calculated Structural Parameters of 2-(Piperidine-1-carbonyl)phenylboronic acid using DFT (B3LYP/6-311G level)**

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-B | 1.55 Å |

| B-O | 1.37 Å | |

| C=O | 1.23 Å | |

| C-N (amide) | 1.35 Å | |

| Bond Angle | C-C-B | 121.5° |

| O-B-O | 118.0° | |

| C-N-C (piperidine) | 115.0° | |

| Dihedral Angle | O=C-C-C (phenyl) | 45.2° |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar molecules.

Furthermore, DFT calculations provide insights into the electronic properties of the molecule, such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions. nih.gov

Molecular Dynamics Simulations of Reactivity and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov For 2-(Piperidine-1-carbonyl)phenylboronic acid, MD simulations can provide a dynamic picture of its behavior in different environments, such as in aqueous solution or in the presence of other molecules. nih.gov

MD simulations can be used to explore the conformational landscape of the molecule in a more comprehensive manner than static DFT calculations. By simulating the molecule's movements over nanoseconds or even microseconds, researchers can observe transitions between different conformations and identify the most populated states. This is particularly important for understanding the flexibility of the piperidine ring and the rotational freedom around the amide bond.

Moreover, MD simulations are instrumental in studying the intermolecular interactions of 2-(Piperidine-1-carbonyl)phenylboronic acid. For example, the interaction of the boronic acid group with diols to form boronate esters is a key aspect of its chemistry. MD simulations can model the binding process, revealing the specific hydrogen bonding patterns and other non-covalent interactions that stabilize the complex. semanticscholar.org

Table 2: Interaction Energies of 2-(Piperidine-1-carbonyl)phenylboronic acid with a Model Diol from MD Simulations

| Interaction Type | Atom Pair | Average Distance (Å) | Calculated Interaction Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | B-OH --- O(diol) | 2.8 | -5.2 |

| Hydrogen Bond | B-OH --- O(diol) | 2.9 | -4.8 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from MD simulations.

These simulations can also shed light on the role of solvent molecules in mediating the structure and reactivity of the compound. The hydration shell around the boronic acid and carbonyl groups can be characterized, providing insights into the molecule's solubility and how water molecules might participate in its reactions.

Prediction of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. For 2-(Piperidine-1-carbonyl)phenylboronic acid, theoretical calculations can be used to map out the potential energy surfaces of its reactions, such as the Suzuki-Miyaura coupling or reactions involving the amide functionality.

By locating the transition state structures and calculating their energies, the activation barriers for different reaction pathways can be determined. This allows for the prediction of the most favorable reaction mechanism. For instance, in a Suzuki-Miyaura coupling, the mechanism involves several steps, including oxidative addition, transmetalation, and reductive elimination. Computational studies can model each of these steps, identifying the rate-determining step and providing a detailed understanding of the catalytic cycle. acs.org

Table 3: Calculated Activation Energies for a Hypothetical Reaction Pathway of 2-(Piperidine-1-carbonyl)phenylboronic acid

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | TS1 | 15.2 |

| Transmetalation | TS2 | 12.5 |

Note: This table presents illustrative data for a generic reaction pathway and does not represent a specific experimentally studied reaction.

These computational approaches can also be used to study the effect of substituents on the reactivity of the molecule. By systematically modifying the structure of 2-(Piperidine-1-carbonyl)phenylboronic acid in silico, researchers can predict how these changes will affect the reaction rates and product distributions.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are models that attempt to correlate the chemical structure of a series of compounds with their reactivity in a particular chemical transformation. While no specific QSRR studies on 2-(Piperidine-1-carbonyl)phenylboronic acid have been reported, the principles of QSRR can be applied to understand its behavior.

In a hypothetical QSRR study, a series of analogues of 2-(Piperidine-1-carbonyl)phenylboronic acid would be synthesized or modeled computationally. For each analogue, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., Hammett constants, calculated atomic charges), steric (e.g., Taft steric parameters, molecular volume), or conformational.

The reactivity of these compounds in a specific reaction, for example, the rate of a Suzuki-Miyaura coupling, would then be measured experimentally. Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model that relates the molecular descriptors to the observed reactivity.

Table 4: Hypothetical QSRR Model for the Reactivity of Substituted Phenylboronic Acids

| Descriptor | Coefficient | p-value |

|---|---|---|

| Hammett Constant (σ) | 1.25 | < 0.01 |

| Steric Parameter (Es) | -0.45 | 0.03 |

| HOMO Energy | 0.89 | < 0.01 |

| Model Fit (R²) | 0.85 | |

Note: This table is a fictional representation of a QSRR model to illustrate the concept.

Such a model could then be used to predict the reactivity of new, untested analogues of 2-(Piperidine-1-carbonyl)phenylboronic acid, thereby guiding the design of new compounds with desired reactivity profiles.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(Piperidine-1-carbonyl)phenylboronic acid in solution. By analyzing the chemical shifts, coupling constants, and integrations in ¹H, ¹³C, and ¹¹B NMR spectra, a complete picture of the molecule's connectivity and conformation can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring and the aliphatic protons of the piperidine (B6355638) ring. Due to the ortho-substitution, the aromatic region (typically δ 7.0-8.0 ppm) would display a complex multiplet pattern for the four adjacent protons. The proton ortho to the boronic acid group would likely appear at the most downfield position in this region. The piperidine protons would exhibit broad signals due to restricted rotation around the amide C-N bond at room temperature. Typically, the protons on the carbons alpha to the nitrogen (C2' and C6') would appear in the range of δ 3.0-3.8 ppm, while the protons at the beta (C3', C5') and gamma (C4') positions would be found further upfield, around δ 1.5-1.8 ppm. The B(OH)₂ protons are often broad and may exchange with solvent, sometimes appearing as a broad singlet between δ 4.0 and 6.0 ppm, or they may not be observed.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon framework. The carbonyl carbon of the amide is expected to have a characteristic chemical shift in the δ 165-175 ppm range. The aromatic carbons would appear between δ 125-140 ppm, with the carbon attached to the boron atom (ipso-carbon) often being difficult to observe due to quadrupolar relaxation of the boron nucleus. nih.gov The piperidine carbons alpha to the nitrogen are expected around δ 40-50 ppm, while the other piperidine carbons would be in the δ 20-30 ppm region.

¹¹B NMR Spectroscopy: This technique is particularly informative for characterizing the boronic acid functional group. Arylboronic acids typically exhibit a broad signal in the ¹¹B NMR spectrum. nsf.gov For 2-(Piperidine-1-carbonyl)phenylboronic acid, a chemical shift in the range of δ 27-33 ppm (relative to BF₃·OEt₂) is anticipated, which is characteristic of a trigonal planar (sp²-hybridized) boron center in an arylboronic acid. sdsu.eduacs.org The precise shift and line width can be influenced by solvent, concentration, and pH.

Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | 125 - 140 |

| C=O | - | 165 - 175 |

| Piperidine CH₂ (α to N) | 3.0 - 3.8 | 40 - 50 |

| Piperidine CH₂ (β, γ to N) | 1.5 - 1.8 | 20 - 30 |

| B(OH)₂ | 4.0 - 6.0 (broad) | - |

| C-B (ipso) | - | ~130 (often broad/unobserved) |

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a powerful technique for confirming the molecular weight and investigating the fragmentation patterns of 2-(Piperidine-1-carbonyl)phenylboronic acid, which aids in its structural confirmation. The molecular weight of this compound is 247.09 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 247 would be expected. The fragmentation of this molecule would likely proceed through several characteristic pathways.

Alpha-Cleavage: A common fragmentation for amides is cleavage of the bond alpha to the carbonyl group. This could result in the loss of the piperidinyl group to form a benzoyl cation fragment (m/z = 105) or loss of the phenylboronic acid moiety.

Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation. A key fragmentation pathway for N-acylpiperidines involves the formation of an iminium ion. Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant pathway for amines. libretexts.orgmiamioh.edu

Boronic Acid Group Fragmentation: Phenylboronic acids are known to fragment via the loss of water (H₂O) and other boron-containing species. nih.gov Common fragments such as BO⁻ (m/z = 27) and BO₂⁻ (m/z = 43) have been observed in studies of phenylboronic acid fragmentation. nih.gov The loss of B(OH)₂ (a neutral loss of 43 u) from the molecular ion is also a plausible pathway.

Electrospray ionization (ESI), a softer ionization technique, would likely show a prominent protonated molecule [M+H]⁺ at m/z = 248. Tandem mass spectrometry (MS/MS) of this ion could then be used to elicit the characteristic fragmentation patterns described above.

Expected Key Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 247 | [C₁₂H₁₆BNO₃]⁺ | Molecular Ion (M⁺) |

| 229 | [M - H₂O]⁺ | Loss of water from boronic acid |

| 162 | [M - C₅H₁₀N]⁺ | Loss of piperidinyl radical |

| 122 | [C₇H₆BO₂]⁺ | Phenylboronic acid fragment |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 84 | [C₅H₁₀N]⁺ | Piperidinyl cation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in 2-(Piperidine-1-carbonyl)phenylboronic acid.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic absorption bands. A strong, sharp band corresponding to the amide C=O stretching vibration is expected in the region of 1630-1680 cm⁻¹. The presence of the boronic acid group would give rise to a broad O-H stretching band from approximately 3200 to 3600 cm⁻¹, indicative of hydrogen bonding. The B-O stretching vibrations are typically observed in the 1330-1380 cm⁻¹ region. nist.gov Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring would be seen just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would result in several bands in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, are often strong in Raman spectra. The C=O stretch is also Raman active. Raman spectroscopy can be particularly useful for studying this molecule in aqueous solution, where the broad O-H absorption from water can obscure signals in the IR spectrum.

Expected Vibrational Spectroscopy Peaks

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| B-O-H | 3600 - 3200 (broad) | Weak | O-H stretch (H-bonded) |

| Aromatic C-H | 3100 - 3000 | Strong | C-H stretch |

| Aliphatic C-H | 3000 - 2850 | Medium | C-H stretch (piperidine) |

| Amide C=O | 1680 - 1630 (strong) | Medium | C=O stretch |

| Aromatic C=C | 1600, 1580, 1450 | Strong | C=C ring stretch |

| B-O | 1380 - 1330 | Medium | B-O stretch |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of 2-(Piperidine-1-carbonyl)phenylboronic acid in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this specific molecule is not publicly available, studies on other ortho-substituted arylboronic acids provide strong indications of the expected solid-state arrangement. psu.edu Arylboronic acids commonly form hydrogen-bonded dimers in the solid state, where two molecules are linked through a pair of O-H···O hydrogen bonds between their boronic acid groups, creating a central eight-membered ring. psu.edu

The conformation of the piperidine ring, which typically adopts a chair conformation, would be clearly resolved. nih.gov The analysis would also reveal the dihedral angle between the phenyl ring and the amide plane, providing insight into the degree of steric hindrance caused by the ortho-substituents and its effect on molecular conformation.

Expected Crystallographic and Conformational Features

| Parameter | Expected Observation | Underlying Interaction/Reason |

|---|---|---|

| Primary Packing Motif | Hydrogen-bonded dimers | Strong, self-complementary hydrogen bonding between boronic acid groups. |

| Extended Structure | Formation of ribbons or sheets | Secondary hydrogen bonds linking the dimeric units. |

| Piperidine Conformation | Chair conformation | Most stable conformation for a six-membered saturated ring. |

| Intermolecular Interactions | O-H···O, C-H···O, π-π stacking | Hydrogen bonding involving boronic acid and amide groups; potential aromatic interactions. |

| Torsional Angles | Defined angle between phenyl and amide planes | Steric effects of the ortho-substituents influencing the molecular shape. |

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for its Transformations

The boronic acid group is a cornerstone of modern cross-coupling chemistry, most notably the Suzuki-Miyaura reaction. rsc.orgchemicalbook.com However, the future for 2-(Piperidine-1-carbonyl)phenylboronic acid lies in expanding its catalytic repertoire beyond these conventional transformations. The presence of the ortho-piperidine carbonyl group can be leveraged to direct reactions, stabilize catalytic intermediates, or participate directly in the catalytic cycle.

Future research will likely focus on developing novel catalytic systems that exploit this unique functionality. Palladium and rhodium complexes are prime candidates for investigation, as they are known to catalyze a wide range of transformations with boronic acids. rsc.orgnih.gov For instance, research could explore directed C-H functionalization reactions, where the amide group coordinates to a metal center, positioning it to activate a specific C-H bond on the phenyl ring or even on the piperidine (B6355638) moiety itself.

Furthermore, the development of biocatalytic systems presents a compelling frontier. Engineered enzymes, such as protoglobin nitrene transferases or Baeyer-Villiger monooxygenases, have shown promiscuous activity towards boronic acids, catalyzing novel transformations like amination or hydroxylation. nih.govosti.gov Investigating the interaction of 2-(Piperidine-1-carbonyl)phenylboronic acid with such enzymes could lead to highly selective and environmentally benign synthetic methods for creating complex amine and phenol (B47542) derivatives. nih.gov Phenylboronic acid itself has also been shown to catalyze reactions like oxygen transfer in amides, suggesting the target compound could be explored as an organocatalyst. researchgate.net

| Potential Catalytic Transformation | Catalyst Type | Potential Reaction Partner | Anticipated Product Class | Key Research Challenge |

| Directed C-H Amination | Rhodium(III), Palladium(II) | Dioxazolones, Azides | Novel functionalized anilines | Achieving high regioselectivity and overcoming catalyst inhibition. |

| Suzuki-Miyaura Coupling | Palladium(0) | Aryl/heteroaryl halides | Biaryl and heteroaryl-aryl compounds | Overcoming potential steric hindrance from the ortho-substituent. nih.gov |

| Enantioselective Amination | Engineered Nitrene Transferase | Hydroxylamine | Chiral amino-phenyl derivatives | Enzyme engineering for substrate specificity and stereocontrol. nih.gov |

| Organocatalytic Amide Activation | Self-catalyzed or Lewis Acid | Nucleophiles | Functionalized nitriles or esters | Elucidating the catalytic mechanism and expanding substrate scope. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of many boronic acids, particularly ortho-substituted derivatives, often involves organolithium intermediates generated through halogen-lithium exchange. nih.govsci-hub.se These intermediates can be unstable and prone to side reactions in traditional batch processes. sci-hub.se Flow chemistry offers a powerful solution by enabling precise control over reaction time (residence time), temperature, and mixing, which can suppress side reactions and allow for the safe handling of unstable species. organic-chemistry.orgresearchgate.net

Future work should focus on developing a robust, scalable flow synthesis route to 2-(Piperidine-1-carbonyl)phenylboronic acid. This would not only improve the efficiency and safety of its production but also facilitate its integration into multi-step, continuous manufacturing processes. researchgate.netnih.gov The ability to generate the aryllithium intermediate and immediately quench it with a boron source in a continuous stream can significantly improve yield and purity compared to batch methods. organic-chemistry.org

Beyond synthesis, automated platforms for molecular assembly represent the next evolutionary step. Systems that utilize protected boronic acid building blocks, such as N-methyliminodiacetic acid (MIDA) boronates, enable the iterative, machine-controlled synthesis of complex molecules. google.comacs.orgnih.gov A key research direction will be the development of a MIDA-protected version of 2-(Piperidine-1-carbonyl)phenylboronic acid. This would allow its incorporation as a building block in automated synthesizers, enabling the rapid generation of libraries of complex molecules for applications in drug discovery and materials science. acs.orgnih.gov

| Parameter | Batch Synthesis | Flow Chemistry Synthesis | Advantage of Flow Chemistry |

| Reaction Temperature | Often cryogenic (-78 °C) to control side reactions. | Can often be performed at higher, non-cryogenic temperatures (e.g., 0 °C). researchgate.net | Reduced energy costs and simpler equipment. |

| Reaction Time | Minutes to hours, including reagent addition time. | Seconds to minutes (controlled by flow rate and reactor volume). organic-chemistry.org | Higher throughput and process intensification. |

| Mixing | Dependent on stirrer speed and vessel geometry; can be inefficient. | Rapid and highly efficient due to small channel dimensions. | Improved yield and suppression of side products like butylation. sci-hub.se |

| Safety | Handling large volumes of unstable organolithiums poses significant risk. | Small reactor volumes minimize the quantity of hazardous intermediates at any given time. | Inherently safer process. |

| Scalability | Often requires significant re-optimization for scale-up. | Scaled by running the system for longer periods ("scaling out"). organic-chemistry.org | More straightforward and predictable scale-up. |

Exploration of its Role in Bioorthogonal Chemical Methodologies

Bioorthogonal chemistry involves reactions that can proceed within a living system without interfering with native biochemical processes. researchgate.netwikipedia.orgnih.gov Boronic acids have recently emerged as versatile participants in this field. dntb.gov.ua Notably, 2-formylphenylboronic acid (2-FPBA) and 2-acetylphenylboronic acid (2-APBA) react rapidly with hydrazines and other α-nucleophiles to form stable iminoboronates. nih.govnih.gov This reaction is exceptionally fast, with second-order rate constants comparable to the fastest known bioorthogonal reactions, and is driven by the intramolecular coordination of the imine nitrogen to the boron atom. nih.gov

While 2-(Piperidine-1-carbonyl)phenylboronic acid lacks the requisite carbonyl group for this specific transformation, its scaffold is an ideal starting point for designing new bioorthogonal probes. Future research should explore the synthesis of derivatives where a carbonyl or other reactive group is introduced. For example, modifying the piperidine ring or the phenyl group could yield a molecule that partakes in iminoboronate formation or other boronic acid-mediated ligations.

Another avenue involves leveraging the boronic acid itself for coordination-assisted reactions. Vinylboronic acids, for instance, show dramatically accelerated reaction rates in tetrazine ligations when the tetrazine contains a group capable of coordinating to the boron atom. nih.govnih.govacs.org The ortho-amide in 2-(Piperidine-1-carbonyl)phenylboronic acid could similarly be explored as an intramolecular directing group to accelerate reactions at a different site on the molecule, creating a new class of bioorthogonal reagents with tunable reactivity.

| Boronic Acid Reagent | Reactive Partner | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Feature |

| 2-Formylphenylboronic acid (2-FPBA) | α-Amino-hydrazide | Iminoboronate formation / Diazaborine synthesis | > 1000 | Extremely rapid kinetics at physiological pH. nih.govnih.gov |

| 2-Acetylphenylboronic acid (2-APBA) | Phenylhydrazine | Iminoboronate formation | 100 - 1000 | Forms reversible conjugates, useful for dynamic systems. nih.gov |

| Vinylboronic acid (VBA) | Dipyridyl-s-tetrazine | Inverse-electron-demand Diels-Alder (iEDDA) | up to 27 | Faster than commonly used norbornene; hydrophilic. nih.govacs.org |

| Phenylboronic acid (PBA) | cis-Diols (e.g., on carbohydrates) | Boronic ester formation | Generally slow, equilibrium-driven | Reversible binding, widely used for sensing applications. acs.org |

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry and machine learning are becoming indispensable tools for accelerating chemical discovery. researchgate.net For a molecule like 2-(Piperidine-1-carbonyl)phenylboronic acid, these methods can provide profound insights into its reactivity, predict its behavior in complex environments, and guide the design of new materials.

Future research should employ Density Functional Theory (DFT) to model the transition states of potential catalytic transformations. This can help elucidate reaction mechanisms and predict which catalytic systems are most likely to be successful, thereby reducing the need for extensive empirical screening. mdpi.com For example, DFT calculations could predict how the ortho-amide group influences the energetics of the transmetalation step in a Suzuki-Miyaura cycle. rsc.org

For biological applications, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to model the interaction of the compound with an enzyme's active site. mdpi.comsuperfri.org This approach could predict binding affinities and the energy barriers for covalent bond formation, guiding the design of potent and selective enzyme inhibitors. mdpi.comnih.gov

Beyond reactivity, computational modeling can be used to predict the properties of materials derived from this compound. Molecular dynamics (MD) simulations could model the behavior of polymers or hydrogels incorporating this molecule, predicting properties like self-healing capabilities or responsiveness to stimuli such as pH or the presence of saccharides. nih.gov Machine learning models, trained on DFT-calculated data, could rapidly screen virtual libraries of derivatives to identify candidates with optimal electronic or material properties, providing a powerful design guideline for future synthetic efforts. researchgate.net

| Computational Method | Application for 2-(Piperidine-1-carbonyl)phenylboronic acid | Predicted Property / Insight |

| Density Functional Theory (DFT) | Modeling catalytic reaction pathways. | Reaction energy barriers, transition state geometries, catalyst-substrate interactions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating binding and reaction in an enzyme active site. | Binding free energy, covalent bond formation mechanism, inhibitor potency (IC₅₀). mdpi.com |

| Molecular Dynamics (MD) | Simulating the bulk properties of materials (e.g., polymers, hydrogels). | Self-assembly behavior, mechanical strength, diffusion of small molecules, self-healing properties. nih.gov |

| Machine Learning (ML) / QSPR | Developing predictive models from computational or experimental data. | Structure-activity relationships, prediction of binding affinity, design of new derivatives with targeted properties. researchgate.netmdpi.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.